2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE
Description
2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The unique structure of 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE makes it a valuable target for synthetic chemists and researchers in medicinal chemistry.
Properties
IUPAC Name |
(3-aminothieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c14-10-9-5-4-6-15-12(9)18-11(10)13(17)16-7-2-1-3-8-16/h4-6H,1-3,7-8,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZPOMSJNMUDBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(S2)N=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]pyridine derivatives, including 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE, often involves multicomponent reactions and the use of key intermediates such as 2-thioxopyridine-3-carbonitrile . One common method includes the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production methods for thieno[2,3-b]pyridine derivatives typically involve scalable synthetic routes that can be optimized for yield and purity. These methods often use readily available starting materials and efficient reaction conditions to produce the desired compounds in large quantities .
Chemical Reactions Analysis
Types of Reactions: 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of thieno[2,3-b]pyridine derivatives include bases, oxidizing agents, and reducing agents. For example, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base is a typical synthetic route .
Major Products Formed: The major products formed from these reactions are often functionalized thieno[2,3-b]pyridine derivatives with enhanced pharmacological properties. These products can be further modified to develop new drugs and therapeutic agents .
Scientific Research Applications
2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antifungal, and anti-inflammatory agent . Additionally, it is being investigated for its potential use in treating central nervous system diseases and as a C-terminal hydrolase L1 (UCH-L1) inhibitor .
Mechanism of Action
The mechanism of action of 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. For example, thieno[2,3-b]pyridine derivatives have been reported as Pim-1 kinase inhibitors and multidrug resistance modulators . The compound’s unique structure allows it to form hydrogen bonds and other interactions with its biological targets, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE include other thieno[2,3-b]pyridine derivatives, thieno[3,2-d]pyrimidine, and thieno[3,4-b]pyridine derivatives . These compounds share similar structural features and pharmacological activities.
Uniqueness: What sets 2-(PIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE apart is its specific substitution pattern and the presence of the piperidine-1-carbonyl group. This unique structure contributes to its distinct pharmacological profile and makes it a valuable compound for drug discovery and development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
